Magnesium L-glutamate tetrahydrate

Description

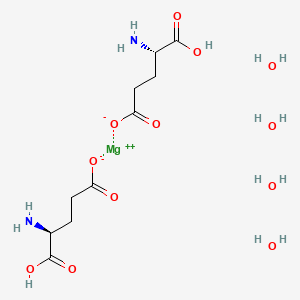

Magnesium L-glutamate tetrahydrate is a magnesium salt of the amino acid L-glutamic acid, with the chemical formula C₅H₇MgNO₄·4H₂O. It is a hydrated compound that serves as a critical magnesium ion donor in biochemical applications. Key properties include:

Properties

IUPAC Name |

magnesium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H9NO4.Mg.4H2O/c2*6-3(5(9)10)1-2-4(7)8;;;;;/h2*3H,1-2,6H2,(H,7,8)(H,9,10);;4*1H2/q;;+2;;;;/p-2/t2*3-;;;;;/m00...../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCGDRSVJYJGFY-GYDBBPQESA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)O)N.C(CC(=O)[O-])C(C(=O)O)N.O.O.O.O.[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)[O-])[C@@H](C(=O)O)N.C(CC(=O)[O-])[C@@H](C(=O)O)N.O.O.O.O.[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24MgN2O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18543-68-5 | |

| Record name | Magnesium L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium L-glutamate tetrahydrate typically involves the reaction of magnesium salts with the corresponding organic ligand under controlled conditions. One common method is to dissolve magnesium chloride in water and then add the organic ligand, (4S)-4-amino-5-hydroxy-5-oxopentanoate, in a stoichiometric ratio. The reaction mixture is then heated to promote the formation of the complex and allowed to crystallize, yielding the tetrahydrate form.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of high-pressure reactors to increase yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Magnesium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;tetrahydrate can undergo various chemical reactions, including:

Oxidation: The organic ligand can be oxidized under specific conditions, leading to the formation of different products.

Reduction: The compound can be reduced using reducing agents, altering the oxidation state of the organic ligand.

Substitution: The ligand can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Nutritional Supplementation

Role in Magnesium Supplementation

Magnesium L-glutamate tetrahydrate is primarily utilized as a dietary supplement to address magnesium deficiency. Magnesium is crucial for numerous physiological functions, including muscle contraction, nerve transmission, and energy production. The tetrahydrate form enhances solubility and bioavailability, making it an effective option for supplementation.

- Dosage and Administration : Typical dosages range from 100 mg to 300 mg per day, often taken before meals to improve absorption .

Medical Applications

Neuroprotective Effects

Research has indicated that magnesium plays a protective role in neurological health. Studies have shown that magnesium can mitigate excitotoxicity caused by excessive glutamate, which is linked to neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Mechanism of Action : this compound may facilitate the efflux of magnesium from mitochondria into the cytosol in response to glutamate stimulation, thus helping to stabilize neuronal function and prevent cell death .

Food Technology

Flavor Enhancement and Food Additive

This compound is also recognized as a flavor enhancer in food products. It is classified under food additives with the International Numbering System (INS) No. 625. Its use in food products can enhance taste profiles without significantly increasing sodium content.

- Applications in Food Products :

| Food Category | Application |

|---|---|

| Preserved eggs | Enhances flavor without excessive sodium |

| Egg-based desserts | Improves taste profile |

| Seasonings and condiments | Acts as a flavor enhancer |

Case Studies

- Study on Neuroprotection : A study demonstrated that administering this compound to rat hippocampal neurons reduced calcium overload induced by glutamate exposure, suggesting its potential for protecting against excitotoxicity .

- Food Industry Application : In a controlled trial, the incorporation of this compound into snack foods improved consumer acceptance due to enhanced flavor while maintaining lower sodium levels compared to traditional flavor enhancers .

Mechanism of Action

The mechanism of action of Magnesium L-glutamate tetrahydrate involves the interaction of magnesium ions with biological molecules. Magnesium ions can act as cofactors for enzymes, facilitating various biochemical reactions. The organic ligand can interact with proteins and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Cell-Free Protein Synthesis : Magnesium L-glutamate tetrahydrate in S30 buffers supports synthesis of 2.3 mg/mL proteins, outperforming acetate in maintaining translational fidelity .

- Cryopreservation : Magnesium acetate’s high solubility improves semen extender osmolarity (343 mOsm/kg), critical for sperm membrane stability .

- Crystallography : Magnesium acetate (0.2 M) in crystallization buffers yields protein crystals diffracting to 2.55 Å resolution .

Biological Activity

Magnesium L-glutamate tetrahydrate is a compound formed from magnesium and L-glutamic acid, which is known for its potential biological activities. This article discusses its chemical properties, biological effects, mechanisms of action, and relevant studies that highlight its significance in various biological contexts.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 388.61 g/mol |

| Molecular Formula | C₁₀H₂₄MgN₂O₁₂ |

| Hydrogen Bond Donor Count | 8 |

| Hydrogen Bond Acceptor Count | 14 |

| Rotatable Bond Count | 10 |

| Topological Polar Surface Area | 211 Ų |

| Complexity | 329 |

This compound is notable for its high solubility and stability, which are essential for its biological activity.

Neuroprotective Effects

Research indicates that magnesium L-glutamate exhibits neuroprotective properties. It has been shown to modulate glutamate signaling in the brain, which is crucial for preventing excitotoxicity—a process that can lead to neuronal damage and death.

- Mechanism of Action : Magnesium acts as a voltage-dependent blocker of NMDA receptors, which are a subtype of glutamate receptors. By blocking these receptors, magnesium L-glutamate reduces calcium influx into neurons, thereby mitigating excitotoxic effects associated with excessive glutamate signaling .

Antioxidant Properties

Magnesium L-glutamate also demonstrates antioxidant activity. In vitro studies have shown that it can protect neuronal cells from oxidative stress induced by reactive oxygen species (ROS). This protective effect is particularly relevant in conditions where oxidative damage is prevalent, such as neurodegenerative diseases.

- Case Study : A study involving animal models subjected to oxidative stress demonstrated that administration of magnesium L-glutamate resulted in decreased levels of lipid peroxidation and improved antioxidant enzyme activity in brain tissues .

Cognitive Enhancement

The compound has been investigated for its potential cognitive-enhancing effects. Some studies suggest that magnesium supplementation can improve synaptic plasticity and memory function.

- Clinical Findings : In a controlled trial with elderly participants, those receiving magnesium L-glutamate showed significant improvements in cognitive performance compared to the placebo group .

Safety and Toxicity

The safety profile of magnesium L-glutamate has been evaluated in various studies. Generally, it exhibits low acute toxicity levels. Long-term studies have indicated that even at high doses (up to 5,000 mg/kg body weight), no significant adverse effects were observed . The NOAEL (No Observed Adverse Effect Level) was established at doses significantly higher than those typically administered in clinical settings.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of magnesium L-glutamate:

Q & A

Q. What is the role of Magnesium L-glutamate tetrahydrate in cell-free protein synthesis systems?

this compound serves as a critical magnesium ion donor in cell-free transcription-translation systems. It stabilizes ribosomes and enzymes like aminoacyl-tRNA synthetases, ensuring efficient protein synthesis. For example, it is used at 14 mM concentration in S30 buffers (pH 7.7–8.2) alongside potassium glutamate and Tris-acetate to maintain ionic homeostasis .

Q. How should researchers prepare and standardize buffer solutions containing this compound?

Standardized protocols include dissolving 14 mM this compound in Tris-based buffers adjusted to pH 7.7–8.2 with acetic acid. Reducing agents like DTT (1–2 mM) must be added fresh to prevent oxidation. Buffers should be stored at 4°C and pre-warmed to 37°C before use to ensure enzymatic activity .

Q. What analytical techniques verify the purity and stoichiometry of this compound?

Flame atomic absorption (AA) spectroscopy (285.2 nm wavelength) and inductively coupled plasma (ICP) emission spectroscopy (279.08/279.55 nm) are recommended for magnesium quantification. Gravimetric methods involving precipitation with diammonium hydrogen phosphate can validate stoichiometry but require careful control of interfering ions like calcium and iron .

Advanced Research Questions

Q. How do magnesium ion concentrations affect protein synthesis efficiency in cell-free systems?

Optimizing magnesium concentrations (e.g., 14 mM in S30 buffers) is critical, as deviations alter ribosome stability and enzyme kinetics. Empirical titration studies using E. coli-based systems have demonstrated peak protein yields (~2.3 mg/ml) at this concentration. Researchers should validate concentrations via AA spectroscopy and correlate with activity assays .

Q. What spectroscopic methods analyze the coordination chemistry of this compound?

Quantum mechanical simulations (e.g., DFT calculations) combined with Raman or infrared spectroscopy can elucidate magnesium-glutamate coordination modes. X-ray crystallography is ideal for resolving hydration-dependent structural changes in the tetrahydrate form .

Q. How can discrepancies in reported activity levels across experimental setups be resolved?

Contradictions often arise from variations in buffer pH, ionic strength, or magnesium-to-potassium ratios. Standardized protocols for buffer preparation (e.g., strict pH control with Tris-acetate) and purity validation (e.g., ≥98% by NT assays) minimize variability. Cross-referencing with cell-free systems using GFP reporters can normalize activity measurements .

Q. What methodological considerations are essential for maintaining ionic homeostasis in multi-component systems?

Magnesium-to-potassium ratios must be balanced to prevent ribosomal aggregation or translational inhibition. For S30 buffers, a 1:4.3 Mg:K ratio (14 mM Mg L-glutamate tetrahydrate : 60 mM K glutamate) is empirically validated. Researchers should use ion-selective electrodes to monitor real-time ion fluctuations .

Q. How can degradation products of this compound be characterized during stability studies?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) identifies degradation byproducts like free glutamate or magnesium oxide. Accelerated stability testing under varying humidity and temperature conditions, followed by thermogravimetric analysis (TGA), quantifies hydrate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.